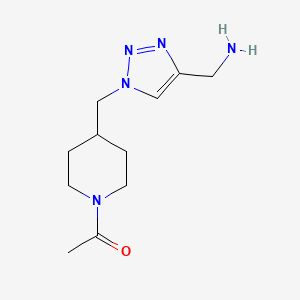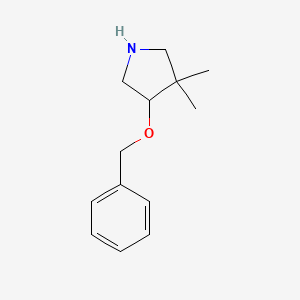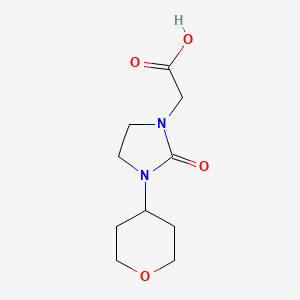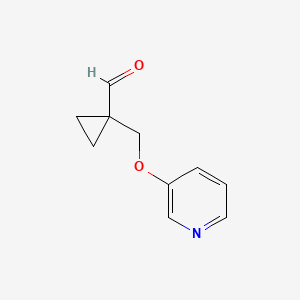
1-(4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
The compound “1-(4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperidine ring attached to an ethanone group through a methylene bridge. The piperidine ring also has a 1H-1,2,3-triazol-1-yl group attached to it through another methylene bridge .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Development
This compound can serve as a precursor in the synthesis of pharmaceuticals. Its structure, featuring a piperidine ring and a triazole moiety, is commonly found in molecules with significant biological activity. It could be utilized in the development of new therapeutic agents, particularly as a scaffold for creating small molecule drugs targeting neurological disorders due to the piperidine ring’s prevalence in neuroactive compounds .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the triazole group can act as a mimic of the amide bond in peptides, making this compound a potential inhibitor or modulator for enzymes like proteases or kinases. It could be used to study enzyme-substrate interactions and help in understanding the mechanism of action of certain enzymes .
Pharmacology: Pharmacokinetics
The compound’s amine and ketone functional groups may be modified to produce derivatives with varying degrees of lipophilicity and solubility. This allows for the exploration of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates .
Organic Synthesis: Building Block
Due to its reactive sites, this compound can be a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including alkylation, acylation, and coupling reactions, making it a valuable building block for constructing more complex organic molecules .
Analytical Chemistry: Chromatography Standards
The unique structure of this compound, along with its potential derivatives, can be used as standards or references in chromatographic methods. This application is crucial for the qualitative and quantitative analysis of complex mixtures in pharmaceuticals and other chemical products .
Chemical Biology: Probe Synthesis
In chemical biology, this compound could be used to synthesize probes for imaging or tracking biological processes. The triazole ring can be conjugated with fluorescent tags or isotopes, aiding in the visualization of cellular mechanisms or the mapping of biological pathways .
Material Science: Organic Electronic Materials
The electronic properties of the triazole ring make this compound an interesting candidate for the development of organic electronic materials. It could be incorporated into polymers or small molecules that form the active layer in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs) .
Nanotechnology: Functionalization of Nanoparticles
Lastly, the compound’s functional groups can be used to attach to the surface of nanoparticles, providing a way to functionalize and stabilize them for various applications, including drug delivery systems and diagnostic tools .
Propriétés
IUPAC Name |
1-[4-[[4-(aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-9(17)15-4-2-10(3-5-15)7-16-8-11(6-12)13-14-16/h8,10H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYDBLDYZSPQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480518.png)
![9-Methyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480519.png)


![3-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480525.png)



![9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480532.png)

![N-cyclopropyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480534.png)
![4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine](/img/structure/B1480535.png)
